3-Amino-5-(4-methoxyphenyl)-2-thiophenecarboxamide
Overview
Description
3-Amino-5-(4-methoxyphenyl)-2-thiophenecarboxamide is a heterocyclic compound that contains a thiophene ring substituted with an amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-methoxyphenyl)-2-thiophenecarboxamide typically involves the reaction of 3-amino-2-thiophenecarboxamide with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-methoxyphenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-5-(4-methoxyphenyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-methoxyphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The amino group and the methoxyphenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: This compound has a similar structure but with a methyl ester group instead of a carboxamide group.
3-Amino-5-methylisoxazole: This compound contains an isoxazole ring instead of a thiophene ring.
Uniqueness
3-Amino-5-(4-methoxyphenyl)-2-thiophenecarboxamide is unique due to its specific substitution pattern and the presence of both amino and methoxyphenyl groups
Biological Activity
3-Amino-5-(4-methoxyphenyl)-2-thiophenecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 248.30 g/mol
This structure includes a thiophene ring, an amine group, and a methoxy-substituted phenyl group, which contribute to its biological properties.
This compound has been identified as a potential sodium channel agonist . This activity suggests its role in modulating ion channels, which are critical for various physiological processes, including nerve impulse transmission and muscle contraction.
Additionally, it has shown promise as an anti-cancer agent , particularly through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines. For instance, studies indicate that derivatives of thiophene carboxamides can induce G2/M phase cell cycle arrest and increase apoptosis markers such as caspase activation and altered protein expression related to apoptotic pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Key findings include:
- Cell Lines Tested : HepG-2 (liver cancer), HCT-116 (colon cancer)
- Mechanism : Induction of apoptosis via elevation of p53 levels, increased Bax/Bcl-2 ratio, and activation of caspases .
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
HepG-2 | 1.7 | Apoptosis induction |
HCT-116 | 2.3 | Cell cycle arrest at G2/M phase |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Research indicates that compounds similar to this compound may exhibit dual activity as VEGFR inhibitors, which is crucial for preventing tumor angiogenesis:
- VEGFR-2 Inhibition : The compound showed significant inhibition with IC values comparable to established inhibitors like Sorafenib .
Case Studies
- Study on G2/M Phase Arrest : A derivative similar to the compound was tested on HeLa cells, resulting in G2/M phase arrest and apoptosis induction. The study highlighted the role of ATM/ATR pathways in mediating these effects .
- Combination Therapy Potential : The compound's ability to act synergistically with other chemotherapeutics was explored, indicating enhanced efficacy in multi-drug regimens against resistant cancer types .
Properties
IUPAC Name |
3-amino-5-(4-methoxyphenyl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-8-4-2-7(3-5-8)10-6-9(13)11(17-10)12(14)15/h2-6H,13H2,1H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUITKOCUWEFOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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